![molecular formula C13H15FN2O2 B1396981 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1047655-91-3](/img/structure/B1396981.png)
3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
“3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a derivative of 2,8-diazaspiro[4.5]decan-1-one . These compounds have been studied for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives . A matrix library strategy was described that led to the development of inhibitors with improved physiochemical and disposition properties .Molecular Structure Analysis
The molecular structure of this compound is based on a 2,8-diazaspiro[4.5]decanone core . The removal of a nitrogen atom from this core generated a new chiral center, as well as increased sp3 character .Chemical Reactions Analysis
These compounds have been screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . The biological assays revealed that certain compounds exhibited moderated to excellent potency against CHS .Scientific Research Applications
Antihypertensive Activities
- Synthesis and Antihypertensive Activity : Compounds related to 3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one were synthesized and tested for their antihypertensive properties. Some of these compounds showed promising results as antihypertensive agents in tests conducted on rats, demonstrating their potential in treating hypertension (Caroon et al., 1981).
Neuroprotective and Memory Enhancing Effects
- Inhibitory Effect on Neural Calcium Uptake and Protection Against Brain Edema : A study on novel derivatives of this compound revealed their potent inhibitory effect on calcium uptake in the brain and protective action against brain edema. These compounds also showed potential in preventing learning and memory deficits caused by various agents (Tóth et al., 1997).
Antipsychotic Potential
- Potential as Antipsychotic Agents : Some derivatives of this compound have been examined for their antipsychotic properties. These compounds showed efficacy in various pharmacological test models, suggesting their potential use as antipsychotic medications (Wise et al., 1985).
Antimycobacterial Properties
- Activity Against Mycobacterium tuberculosis : Enantiomerically pure spiroisoxazolidines, synthesized from this compound, were screened for their activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant inhibitory activity, indicating their potential as antimycobacterial agents (Kumar et al., 2010).
Anticonvulsant Effects
- Potential in Treating Seizures : A study focused on novel derivatives of this compound showed significant protective effects on seizures in comparison to the standard drug phenytoin. This indicates their potential application as anticonvulsant agents (Madaiah et al., 2012).
Antiviral Properties
- Inhibition of Human Coronavirus : Derivatives of this compound were found to inhibit human coronavirus replication. This demonstrates the potential of these compounds in antiviral drug development (Apaydın et al., 2019).
Chronic Kidney Disease Treatment
- Orally Active Agents for Chronic Kidney Diseases : Certain 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives showed potent inhibitory activity against soluble epoxide hydrolase, an enzyme linked to chronic kidney diseases. These compounds demonstrated effectiveness as orally active agents for treating these diseases (Kato et al., 2014).
Future Directions
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-10-2-1-3-11(8-10)16-9-13(18-12(16)17)4-6-15-7-5-13/h1-3,8,15H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIZJMFNIVWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


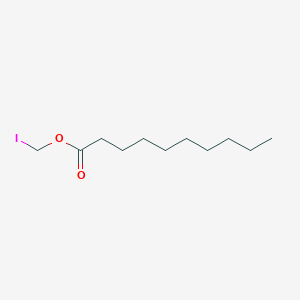
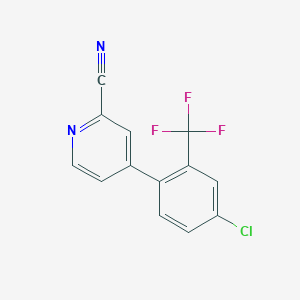


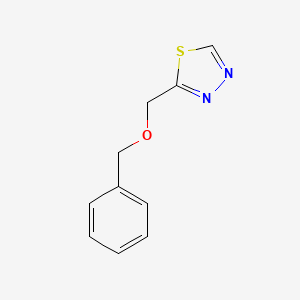
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)
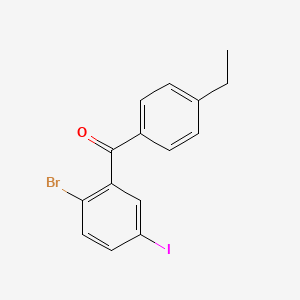
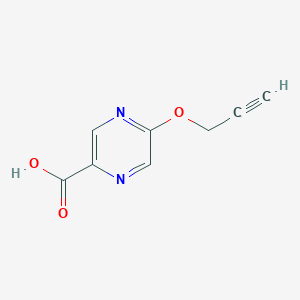
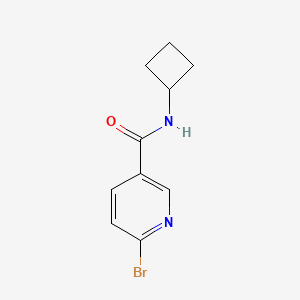
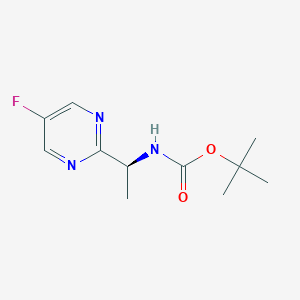
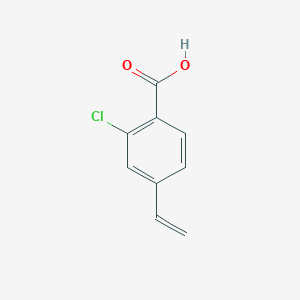
![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)

![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)
